molecular formula C6H5F3N2O2 B3049370 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione CAS No. 203938-27-6

1-Methyl-6-trifluoromethylpyrimidine-2,4-dione

Cat. No.: B3049370
CAS No.: 203938-27-6
M. Wt: 194.11 g/mol
InChI Key: HMOPMAWBRBERLG-UHFFFAOYSA-N
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Description

1-Methyl-6-trifluoromethylpyrimidine-2,4-dione is a chemical compound with the molecular formula C6H5F3N2O2 and a molecular weight of 194.11 g/mol It is a pyrimidine derivative characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 1-position of the pyrimidine ring

Preparation Methods

The synthesis of 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrimidine-2,4-dione with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired compound. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Methyl-6-trifluoromethylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.

    Condensation Reactions: It can react with aldehydes or ketones in the presence of a base to form pyrimidine derivatives with extended conjugation.

Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-6-trifluoromethylpyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties such as enhanced thermal stability and chemical resistance.

    Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-Methyl-6-trifluoromethylpyrimidine-2,4-dione can be compared with other pyrimidine derivatives, such as:

    1-Methyl-5-trifluoromethylpyrimidine-2,4-dione: Similar structure but with the trifluoromethyl group at the 5-position.

    1-Methyl-6-chloropyrimidine-2,4-dione: Similar structure but with a chlorine atom instead of the trifluoromethyl group.

    1-Methyl-6-methylpyrimidine-2,4-dione: Similar structure but with a methyl group instead of the trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-3(6(7,8)9)2-4(12)10-5(11)13/h2H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOPMAWBRBERLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465753
Record name 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203938-27-6
Record name 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of pyrimidine-2,4-dione (158 mg, 0.88 mmol) in anhydrous tetrahydrofuran (1 ml) was added dropwise to a suspension of potassium tert-butoxide (99 mg, 0.88 mmol) in tetrahydrofaran (2 ml) with ice-cooling, and the mixture was stirred at room temperature for 1 hour. Methyl trifloromethanesulfonate (100 μl, 0.88 mmol) was added dropwise to the reaction mixture with ice-cooling. This mixture was stirred at the same temperature for 12 hours. The reaction mixture was poured into 1N hydrochloric acid, and then this was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=8/2 as the eluant to give the title compound (105 mg, yield 62%) as a white powder.
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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